Enhanced PARP-1 Enzyme Inhibition Through Strategic 2-Fluorobenzamido Substitution
The 2-fluorobenzamido substituent provides a critical hydrogen bond acceptor and optimal steric fit within the PARP-1 catalytic domain. In standardized cell-free enzyme assays, this compound achieves a PARP-1 IC50 of 12 nM, demonstrating a 4-fold improvement over the 4-fluorobenzamido derivative (CAS 1251572-62-9) which exhibits an IC50 of 48 nM, and a >50-fold improvement over the unsubstituted benzamido analog (IC50 ~650 nM) [1]. This is attributed to the ortho-fluorine's ability to engage the glycine-rich loop via a halogen bond, a contact absent in the meta- or para-substituted versions.
| Evidence Dimension | PARP-1 Enzyme IC50 (Cell-Free Assay) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 4-Fluorobenzamido derivative (1251572-62-9): IC50 = 48 nM; Unsubstituted benzamido analog: IC50 = 650 nM |
| Quantified Difference | 4-fold more potent vs. 4-fluoro analog; >50-fold more potent vs. unsubstituted analog |
| Conditions | Recombinant human PARP-1 enzyme, HT Universal Colorimetric PARP Assay, 1-hour incubation at 25°C |
Why This Matters
Procuring the 2-fluorobenzamido compound provides a substantial potency advantage, crucial for studies requiring low nanomolar biochemical inhibition to translate to cellular efficacy.
- [1] Zhang, W., Zang, Y., Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1H-Imidazole-4-Carboxamide Derivatives as Potent PARP-1 Inhibitors. Journal of Medicinal Chemistry, 59(7), 3329–3343. View Source
